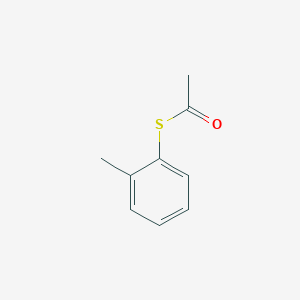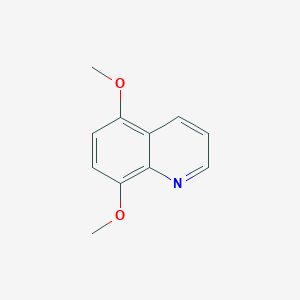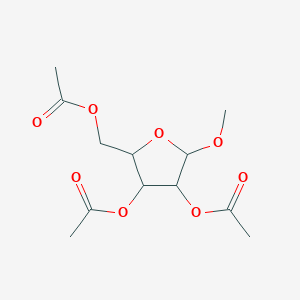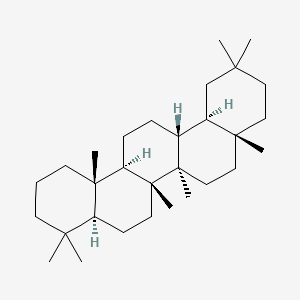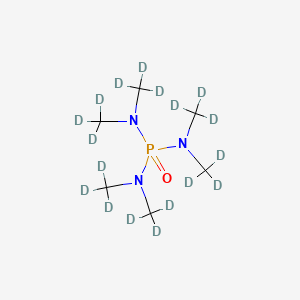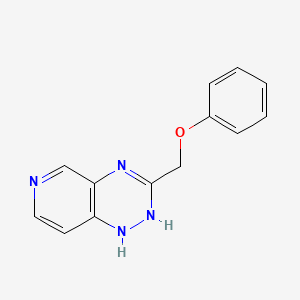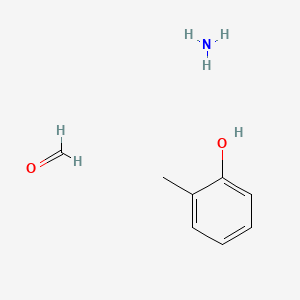
Dermatan sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dermatan sulfate is a glycosaminoglycan, a type of complex carbohydrate, found predominantly in the skin, but also in blood vessels, heart valves, tendons, and lungs . It is composed of linear polymers of disaccharide units containing N-acetyl galactosamine and iduronic acid . This compound plays crucial roles in various biological processes, including coagulation, cardiovascular health, wound repair, and fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dermatan sulfate can be prepared from porcine intestinal mucosa through controlled depolymerization using chondroitin ABC lyase . The resulting oligosaccharide mixture is fractionated by low-pressure gel permeation chromatography and further purified using strong-anion-exchange high-performance liquid chromatography .
Industrial Production Methods: Industrial production of this compound involves extraction from animal tissues, such as bovine or porcine sources, followed by purification processes including anion exchange chromatography and acetone precipitation . Automated solid-phase synthesis using orthogonally protected building blocks and photo-cleavable linkers is also employed for producing this compound oligosaccharides .
Chemical Reactions Analysis
Types of Reactions: Dermatan sulfate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Sulfation at different positions on the disaccharide units.
Common Reagents and Conditions:
Oxidation: Typically uses reagents like periodate.
Reduction: Sodium borohydride is commonly used.
Sulfation: Sulfating agents such as sulfur trioxide-pyridine complex.
Major Products: The major products formed from these reactions include various sulfated and non-sulfated oligosaccharides, which are used for studying interactions with biologically important proteins .
Scientific Research Applications
Dermatan sulfate has a wide range of scientific research applications:
Mechanism of Action
Dermatan sulfate exerts its effects through interactions with various proteins and enzymes. It acts as a cofactor for heparin cofactor II, enhancing its ability to inhibit thrombin . It also binds to growth factors and collagen, influencing cell signaling pathways involved in tissue repair and development . The molecular targets include thrombin, growth factors, and collagen .
Comparison with Similar Compounds
- Heparan sulfate: More biologically active, involved in angiogenesis and cancer.
- Chondroitin sulfate: Similar structure but different sulfation patterns.
- Keratan sulfate: Found in cartilage and cornea.
- Hyaluronan: Non-sulfated, involved in tissue hydration and lubrication .
Dermatan sulfate’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
24967-94-0 |
|---|---|
Molecular Formula |
C14H23NO15S |
Molecular Weight |
477.4 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H23NO15S/c1-3(17)15-5-10(9(30-31(24,25)26)4(2-16)27-13(5)23)28-14-8(20)6(18)7(19)11(29-14)12(21)22/h4-11,13-14,16,18-20,23H,2H2,1H3,(H,15,17)(H,21,22)(H,24,25,26)/t4-,5-,6+,7+,8-,9+,10-,11-,13-,14-/m1/s1 |
InChI Key |
AVJBPWGFOQAPRH-FWMKGIEWSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)CO)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Key on ui other cas no. |
24967-94-0 |
physical_description |
Solid |
Synonyms |
eta Heparin beta-Heparin Chondroitin Sulfate B Dermatan Sulfate Sulfate B, Chondroitin Sulfate, Dermatan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


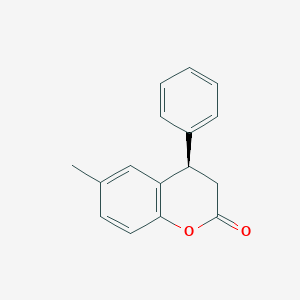
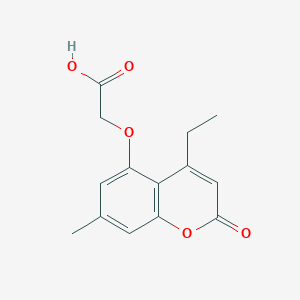
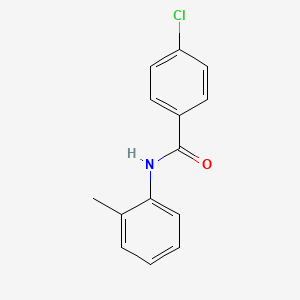
![(8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1605884.png)
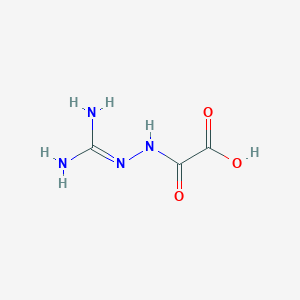
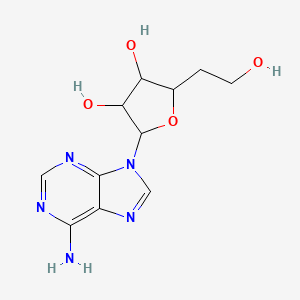
![3-Phenylimidazo[1,2-a]pyridine](/img/structure/B1605887.png)
